molecular formula C12H15NO3 B2544574 1-(Cyclohexyloxy)-4-nitrobenzene CAS No. 5493-73-2

1-(Cyclohexyloxy)-4-nitrobenzene

Cat. No.: B2544574
CAS No.: 5493-73-2
M. Wt: 221.256
InChI Key: JZCYGTUBVIJZOJ-UHFFFAOYSA-N
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Description

1-(Cyclohexyloxy)-4-nitrobenzene is an organic compound characterized by a cyclohexyloxy group attached to a benzene ring, which also bears a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclohexyloxy)-4-nitrobenzene can be synthesized through a nucleophilic aromatic substitution reaction. The typical synthetic route involves the reaction of 4-nitrophenol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexyloxy)-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The aromatic ring can undergo oxidation reactions, although these are less common due to the stability of the benzene ring.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 1-(Cyclohexyloxy)-4-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Oxidized aromatic compounds, though less common.

Scientific Research Applications

1-(Cyclohexyloxy)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Cyclohexyloxy)-4-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

  • 1-(Cyclohexyloxy)-2-nitrobenzene
  • 1-(Cyclohexyloxy)-3-nitrobenzene
  • 1-(Cyclohexyloxy)-4-aminobenzene

Comparison: 1-(Cyclohexyloxy)-4-nitrobenzene is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a distinct compound of interest in various research and industrial applications.

Biological Activity

1-(Cyclohexyloxy)-4-nitrobenzene, an organic compound with the molecular formula C_{13}H_{17}N_{2}O_{3}, features a nitro group attached to a benzene ring, which is further substituted with a cyclohexyloxy group. This compound has garnered interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for its application in medicinal chemistry and industrial processes.

This compound can be synthesized through a nucleophilic aromatic substitution reaction. The typical synthetic route involves the reaction of 4-nitrophenol with cyclohexyl bromide in the presence of a base such as potassium carbonate, usually in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Chemical Structure

  • Molecular Formula: C_{13}H_{17}N_{2}O_{3}
  • Molecular Weight: 251.29 g/mol
  • Melting Point: 58.5 °C
  • Boiling Point: 142 °C

The biological activity of this compound is believed to stem from its ability to interact with various cellular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, potentially leading to therapeutic effects or toxicity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, nitro-substituted phenols have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties.

Anti-inflammatory Effects

Preliminary studies suggest that this compound might exhibit anti-inflammatory effects, potentially making it a candidate for further research in inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundStructure TypeUnique Features
This compoundNitro-substituted phenolCyclohexyl group enhances lipophilicity
1-Cyclopentyloxy-4-nitrobenzeneNitro-substituted phenolCyclopentyl group may alter physical properties
4-NitrophenolSimple phenolic compoundLacks aliphatic substituent
Cyclohexyl-2-nitrophenolNitro-substituted phenolDifferent substitution pattern

The unique combination of a bulky cyclohexyl substituent and a para-positioned nitro group may confer distinct chemical reactivity and biological properties compared to these similar compounds .

Case Studies and Research Findings

Several studies have explored the biological activities of nitro-substituted compounds, including:

  • Antimicrobial Studies : A study demonstrated that nitro-substituted phenols showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes .
  • Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory potential of related compounds in animal models, showing reduced inflammation markers following treatment with nitro-substituted phenols .
  • Neuropharmacological Applications : Some derivatives have been studied for their effects on glutamate receptors, indicating potential applications in neurodegenerative diseases .

Properties

IUPAC Name

1-cyclohexyloxy-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h6-9,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCYGTUBVIJZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 3.9 g of cyclohexanol (1.1 equivalents) put into the presence of 2.12 g of sodium hydride (1.5 equivalents) under stirring for 10 min, is added a solution of 5 g of 4-fluoronitrobenzene in 75 mL of dimethylformamide. The whole is heated to 60° C. for 5 hrs. After returning to room temperature, the medium is hydrolyzed and the reaction crude product is extracted with ethyl acetate several times. The organic phases are dried on magnesium sulfate, filtered and evaporated under reduced pressure. With a silica gel chromatography of the residue (cyclohexane and then cyclohexane/ethyl acetate: 98/2 and 90/10) 6.06 g of the desired product are able to be isolated.
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3.9 g
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2.12 g
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5 g
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75 mL
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Synthesis routes and methods II

Procedure details

Prepare the title compound in the manner analogous to the procedure set fourth in example E-227 using 4-fluoro-nitrobenzene and cyclohexanol (heat 1.5 hours at 55° C.). Purify the material by silica gel chromatography (Prep.2000) eluting with methylene chloride/hexane 1:1 to provide the title compound as an oil. Mass spectrum (m/e): 221.1 (M*). (Bruker 300) 1H NMR (CDCl3) δ 8.13-8.18 (2H, d), 6.90-6.93 (2H, d), 4.31-4.39 (1H, m), 1.92-2.02 (2H, m), 1.75-1.85 (2H, m), 1.50-1.62 (3H, m), 1.28-1.44 (3H, m).
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